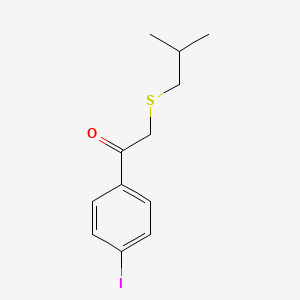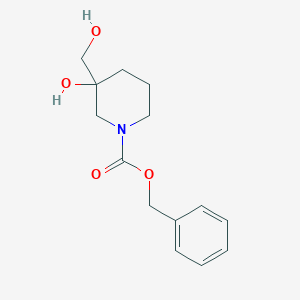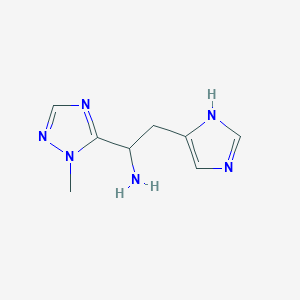
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethyl group and a hydroxyl group, along with a difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl ring and introduce the ethyl and hydroxyl groups through a series of substitution and addition reactions. The difluoroacetic acid moiety can be introduced via a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoroacetic acid moiety to a simpler acid.
Substitution: The difluoroacetic acid moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups to the difluoroacetic acid moiety.
Applications De Recherche Scientifique
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound
Propriétés
Formule moléculaire |
C10H16F2O3 |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
2-(4-ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H16F2O3/c1-2-7-3-5-9(15,6-4-7)10(11,12)8(13)14/h7,15H,2-6H2,1H3,(H,13,14) |
Clé InChI |
JBNOTXMNRDNSCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)







![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)

